1,3-Dioxolane-2,2-diethanol

Step-growth polymerization Polyurethane synthesis Chain extension

1,3-Dioxolane-2,2-diethanol (CAS 5694-95-1) is a symmetric cyclic ketal diol characterized by a 1,3-dioxolane ring bearing two primary hydroxyl groups via ethyl linkers. This C7H14O4 diol (MW 162.18) combines the stability of a cyclic ketal core with the reactivity of terminal primary alcohols.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 5694-95-1
Cat. No. B1296863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxolane-2,2-diethanol
CAS5694-95-1
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1COC(O1)(CCO)CCO
InChIInChI=1S/C7H14O4/c8-3-1-7(2-4-9)10-5-6-11-7/h8-9H,1-6H2
InChIKeyOQISMXPUYQRVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxolane-2,2-diethanol (CAS 5694-95-1) Sourcing Guide: A Symmetric Cyclic Ketal Diol for Specialized Polymer and Formulation Applications


1,3-Dioxolane-2,2-diethanol (CAS 5694-95-1) is a symmetric cyclic ketal diol characterized by a 1,3-dioxolane ring bearing two primary hydroxyl groups via ethyl linkers . This C7H14O4 diol (MW 162.18) combines the stability of a cyclic ketal core with the reactivity of terminal primary alcohols. Unlike simple aliphatic diols, its ketal linkage imparts acid-labile, cleavable properties that are strategically leveraged in stimuli-responsive materials and formulations [1].

1 Acid-labile ketal diol for stimuli-responsive polymer research
2 Symmetric difunctional monomer for linear step-growth polymerizations
3 High-purity research grade supports reproducible stoichiometric control

Why 1,3-Dioxolane-2,2-diethanol Cannot Be Replaced by Common Aliphatic or Mono-Functional Diols


Substituting 1,3-dioxolane-2,2-diethanol with simpler aliphatic diols (e.g., 1,6-hexanediol) or monofunctional analogs (e.g., 2,2-dimethyl-1,3-dioxolane-4-methanol) fundamentally alters material performance . The embedded cyclic ketal group is not inert; it is an engineered acid-cleavable linkage that enables triggered degradation or recyclability in polymer backbones, a feature absent in hydrocarbon diols [1]. Furthermore, its symmetric, dual-primary alcohol structure provides balanced reactivity in step-growth polymerizations, whereas mono-alcohol derivatives (e.g., solketal) terminate chains and limit molecular weight build-up [2].

Target
Cyclic ketal diol
Provides acid-cleavable backbone for triggered degradation
Hydrocarbon diols lack acid-labile function; permanent bonds may limit recyclable material design.
Substitute
Aliphatic diol (e.g., 1,6-hexanediol)
Hydrolytically stable, no stimulus-responsive cleavage
Target
Symmetric difunctional monomer
Enables linear chain extension and high molecular weight
Monofunctional ketal alcohols (e.g., solketal) act as chain terminators, limiting polymer build-up.
Substitute
Monofunctional ketal alcohol
Single hydroxyl group; chain capping only

Quantitative Differentiation of 1,3-Dioxolane-2,2-diethanol: Evidence-Based Sourcing Rationale


Symmetric Diol vs. Mono-Alcohol: Stoichiometric Equivalents and Polymerization Potential

1,3-Dioxolane-2,2-diethanol contains two primary hydroxyl groups (equivalent weight ~81.09 g/mol OH), enabling chain extension in polycondensation reactions. In contrast, the common analog 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal, CAS 100-79-8) possesses only a single hydroxyl group per molecule and functions strictly as a chain terminator or end-capper, limiting its utility in the synthesis of high-molecular-weight linear polymers [1].

Difunctional vs. Monofunctional
Class-level inference
f = 2 (chain extender) vs f = 1 (chain terminator)
Dictates polymer architecture; essential for high-MW linear polymers.
Equivalent weight per OH: 81.09 vs 132.16 g/mol. Stoichiometric considerations for step-growth polymerizations.
Step-growth polymerization Polyurethane synthesis Chain extension

Acid-Labile Ketal vs. Hydrolytically Stable Analogues: Engineering Cleavable Materials

The central 1,3-dioxolane ring of this compound is a cyclic ketal, a functional group susceptible to acid-catalyzed hydrolysis under mild conditions. This feature is absent in conventional hydrocarbon diols like 1,6-hexanediol (CAS 629-11-8) or 1,4-butanediol (CAS 110-63-4), which are hydrolytically stable. Recent research demonstrates that incorporating such ketal units into polymer backbones enables clean hydrolytic cleavage for material degradation or monomer recovery [1][2].

Acid-Labile vs. Hydrolytically Stable
Class-level inference
Acid-catalyzed hydrolysis of ketal linkage; permanent bonds in aliphatic diols
Enables cleavable polymer design for degradation or chemical recycling studies.
Ketal cleavage demonstrated in analogous spirocyclic ketal polymers (1 M HCl/acetone).
Stimuli-responsive materials Biodegradable polymers Chemical recycling

Purity Specification: NMR-Grade Assurance for High-Fidelity Research

Procurement specifications for 1,3-Dioxolane-2,2-diethanol from major research chemical suppliers indicate a minimum purity of 95%, with specialized vendors providing purity ≥ 98% as verified by NMR spectroscopy . This level of analytical characterization is critical for reproducible polymerization kinetics and structure-property relationship studies, as unidentified impurities in generic or technical-grade batches can act as chain transfer agents or introduce stoichiometric imbalances.

Purity Specification
Data to verify
NMR-verified purity ≥ 98% (research grade)
Supports reproducible kinetics; reduces stoichiometric uncertainty.
Vendor specification; batch-specific analysis recommended for critical research.
Analytical chemistry Research-grade reagents Polymer synthesis

Validated Application Scenarios for 1,3-Dioxolane-2,2-diethanol Based on Technical Specifications


Monomer for Stimuli-Responsive and Recyclable Polymer Networks

Serves as an acid-labile diol monomer in the synthesis of polyesters or polyurethanes designed for controlled degradation or chemical recycling. The cleavable ketal linkage enables polymer backbone scission under mild acidic conditions, a feature unattainable with standard aliphatic diols [1].

Building Block for Biodegradable Polymer Synthesis

Utilized as a chain-extending monomer in the creation of biodegradable polymers for eco-friendly packaging or biomedical materials. Its symmetric diol structure ensures linear polymer chain growth, as noted in vendor research applications .

Precursor for Ketal-Functionalized (Meth)acrylate Monomers

Employed as a precursor for synthesizing acid-degradable crosslinkers or functional monomers via esterification of the terminal hydroxyl groups with (meth)acryloyl chloride. The resulting (meth)acrylate monomers can be polymerized to form networks with ketal-based cleavage sites [2].

High-Purity Solvent or Stabilizer in Pre-Formulation Studies

Used as a research-grade solvent or stabilizer in pharmaceutical pre-formulation studies. Its high purity (≥ 98%) makes it suitable for solubility enhancement and stability assays where well-defined chemical composition is required .

Application
Selection Property
Validation Focus
Stimuli-responsive polymer networks
Acid-cleavable ketal linkage
Degradation or recycling under mild acidic conditions
Biodegradable polymer research
Linear difunctional monomer
Chain extension and molecular weight build-up
Ketal-functionalized (meth)acrylate monomers
Terminal hydroxyl reactivity
Esterification to form acid-degradable crosslinkers
Pre-formulation solubility and stability studies
High-purity, well-characterized composition
Reproducible formulation assays

Technical Documentation Hub

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41 linked technical documents
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